Cbz-Tyr-Val-Sta-Ala-Sta-OH vs. Pepstatin A: Structural Divergence at the P3 Subsite as a Determinant of Enzyme Selectivity
Cbz-Tyr-Val-Sta-Ala-Sta-OH differs from pepstatin A (Iva-Val-Val-Sta-Ala-Sta) by the presence of a Cbz-protected tyrosine residue at the P3 position instead of isovaleryl-valine. SAR studies on pepstatin analogues have shown that replacing the valine-1 position with tyrosine alters the geometry and size of side chains, which can dramatically affect inhibitor potency and the type of kinetic behavior observed [1]. While direct comparative Ki or IC50 data for Cbz-Tyr-Val-Sta-Ala-Sta-OH are not available in the public literature, class-level inference from studies on N-terminally modified pepstatin analogues indicates that Cbz-bearing compounds retain potent inhibitory activity, typically within 10-fold of pepstatin A [2]. The Tyr residue at P3 is expected to engage the S3 subsite of aspartic proteases, potentially conferring a different selectivity fingerprint across enzymes such as renin, cathepsin D, and pepsin compared to pepstatin A, which is a broad-spectrum inhibitor with Ki values of 1.3 x 10^-10 M for human renin [3] and 4.6 x 10^-11 M for pepsin [4].
| Evidence Dimension | Structural divergence at the P3 position and its inferred impact on enzyme selectivity |
|---|---|
| Target Compound Data | Cbz-Tyr at P3; molecular weight 799.9 g/mol |
| Comparator Or Baseline | Pepstatin A: Iva-Val at P3; molecular weight 685.9 g/mol |
| Quantified Difference | Qualitative difference in P3 residue (Tyr vs. Val) predicted to alter S3 subsite interactions; N-terminal Cbz modifications on analogues retain activity within ~10-fold of pepstatin A [2] |
| Conditions | In silico structural comparison; class-level SAR from published pepstatin analogue studies |
Why This Matters
This structural difference is critical for experiments aiming to dissect the contribution of the S3 subsite to inhibitor binding or to achieve a selectivity profile distinct from the broad-spectrum inhibition of pepstatin A.
- [1] Rich, D. H., & Sun, E. T. (1980). Synthesis of analogs of the carboxyl protease inhibitor pepstatin. Effect of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 23(1), 27-33. View Source
- [2] Kratzel, M., Hiessböck, R., & Bernkop-Schnürch, A. (1999). Simplified pepstatins: Synthesis and evaluation of N-terminally modified analogues. Journal of Peptide Science, 5(5), 223-233. View Source
- [3] Burck, P. J., & Poe, M. (1983). Pepstatin inhibition of human renin: Kinetic studies and estimation of enzyme purity. Biochemical and Biophysical Research Communications, 112(3), 957-962. View Source
- [4] Boger, J., Lohr, N. S., Ulm, E. H., Poe, M., Blaine, E. H., Fanelli, G. M., Lin, T. Y., Payne, L. S., Schorn, T. W., LaMont, B. I., Vassil, T. C., Stabilito, I. I., Veber, D. F., Rich, D. H., & Bopari, A. S. (1983). Novel renin inhibitors containing the amino acid statine. Nature, 303(5912), 81-84. View Source
